1-bromo-4-[(difluoromethoxy)methyl]benzene
Description
1-Bromo-4-[(difluoromethoxy)methyl]benzene (CAS 5905-69-1) is a halogenated aromatic compound with the molecular formula C₇H₅OF₂Br and a molecular weight of 223.01 g/mol . Structurally, it features a bromine atom at the para position and a difluoromethoxy-methyl group (–CH₂OCF₂H) as key substituents. This compound is widely utilized in pharmaceutical and agrochemical synthesis as an intermediate, particularly in Pd-catalyzed coupling reactions due to its balanced electronic and steric properties .
Properties
CAS No. |
1069051-44-0 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-bromo-4-(difluoromethoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrF2O/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2 |
InChI Key |
NPBFURSZGXXMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(difluoromethoxy)methyl]benzene typically involves the bromination of 4-[(difluoromethoxy)methyl]benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(difluoromethoxy)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-[(difluoromethoxy)methyl]benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include 4-[(difluoromethoxy)methyl]phenol, 4-[(difluoromethoxy)methyl]aniline, etc.
Oxidation: Products include 4-[(difluoromethoxy)methyl]benzoic acid.
Reduction: The major product is 4-[(difluoromethoxy)methyl]benzene.
Scientific Research Applications
1-Bromo-4-[(difluoromethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(difluoromethoxy)methyl]benzene depends on its chemical reactivity. The bromine atom and the difluoromethoxy methyl group can participate in various reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic Effects
- Trifluoromethoxy (–OCF₃) vs. Difluoromethoxy (–OCF₂H): The –OCF₃ group is more electron-withdrawing, making 1-bromo-4-(trifluoromethoxy)benzene more reactive in Pd-catalyzed cross-couplings (e.g., 95% yield with 2-methylthiophene) . In contrast, the –OCF₂H group in the target compound offers moderate electron deficiency, balancing reactivity and stability .
- Chloromethyl (–CH₂Cl): The –CH₂Cl group in 1-bromo-4-(chloromethyl)benzene acts as a leaving group, enabling nucleophilic substitutions, whereas –OCF₂H is less labile but stabilizes intermediates in coupling reactions .
Steric and Positional Effects
Multi-Substituted Derivatives
- Fluorine-Containing Derivatives: Compounds like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene combine –F and –OCF₃ groups, enhancing electron-withdrawing effects and directing coupling reactions to specific positions .
Biological Activity
The molecular weight of 1-bromo-4-[(difluoromethoxy)methyl]benzene is approximately 221.02 g/mol. Its structure includes both halogen and ether functionalities, which are often associated with significant pharmacological properties in other similar compounds.
Structural Comparison
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-methylbenzene | CHBr | Contains only one methyl group without fluorine. |
| 1-Chloro-4-(difluoromethoxy)methylbenzene | CHClFO | Chlorine instead of bromine; similar reactivity. |
| 1-Bromo-2-fluoro-4-methylbenzene | CHBrF | Contains a fluorine atom at a different position. |
| 1-Bromo-3-(difluoromethoxy)benzene | CHBrFO | Difluoromethoxy group at a different position. |
Antimicrobial and Anti-inflammatory Properties
While specific studies on this compound are scarce, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory activities. Brominated aromatic compounds have shown potential in these areas, suggesting that this compound may also possess similar properties.
Toxicity Studies
Toxicity evaluations provide insight into the safety profile of related brominated compounds. For example, studies on 1-bromo-4-fluorobenzene (a structurally similar compound) revealed a median lethal dose (LD50) of approximately 2,700 mg/kg in rats, indicating significant toxicity at high doses . Symptoms observed included tremors and weight loss, which could suggest potential adverse effects relevant to this compound.
Case Studies and Research Findings
Research on the biological activity of halogenated compounds has highlighted various mechanisms through which they exert their effects:
- Mechanism of Action : The presence of halogens can enhance the lipophilicity of compounds, potentially affecting their interaction with biological membranes and leading to altered pharmacokinetics.
- Cellular Effects : Brominated compounds have been noted to affect cellular signaling pathways, possibly modulating inflammatory responses or microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
